molecular formula C17H10ClN3O3 B11114033 6-chloro-N-(1H-indazol-5-yl)-2-oxo-2H-chromene-3-carboxamide

6-chloro-N-(1H-indazol-5-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B11114033
M. Wt: 339.7 g/mol
InChI Key: VCXCKNLRQGUPTC-UHFFFAOYSA-N
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Description

6-chloro-N-(1H-indazol-5-yl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. This compound is characterized by the presence of a chromene core structure, which is fused with an indazole moiety and a carboxamide group. The chlorine atom is attached to the chromene ring, enhancing its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(1H-indazol-5-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of a suitable precursor, such as a salicylaldehyde derivative, with an appropriate reagent like malonic acid or its derivatives.

    Introduction of the Indazole Moiety: The indazole ring can be introduced through a condensation reaction between the chromene core and an indazole derivative. This step often requires the use of a catalyst and specific reaction conditions to ensure the formation of the desired product.

    Chlorination: The chlorine atom can be introduced through a halogenation reaction using reagents like thionyl chloride or phosphorus pentachloride.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction between the chlorinated chromene-indazole intermediate and an amine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(1H-indazol-5-yl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the chlorine atom.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

6-chloro-N-(1H-indazol-5-yl)-2-oxo-2H-chromene-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases, such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-N-(1H-indazol-5-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-N-(1H-indazol-5-yl)-2-oxo-2H-chromene-3-carboxamide is unique due to its specific combination of a chromene core, indazole moiety, and carboxamide group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C17H10ClN3O3

Molecular Weight

339.7 g/mol

IUPAC Name

6-chloro-N-(1H-indazol-5-yl)-2-oxochromene-3-carboxamide

InChI

InChI=1S/C17H10ClN3O3/c18-11-1-4-15-9(5-11)7-13(17(23)24-15)16(22)20-12-2-3-14-10(6-12)8-19-21-14/h1-8H,(H,19,21)(H,20,22)

InChI Key

VCXCKNLRQGUPTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1NC(=O)C3=CC4=C(C=CC(=C4)Cl)OC3=O)C=NN2

Origin of Product

United States

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